1-Bromo-3-(chloromethyl)-2-fluorobenzene

Description

BenchChem offers high-quality 1-Bromo-3-(chloromethyl)-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(chloromethyl)-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

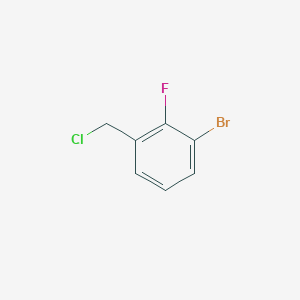

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLBOTQKXUSZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608492 | |

| Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786652-60-6 | |

| Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-Bromo-3-(chloromethyl)-2-fluorobenzene

CAS Number: 786652-60-6

This technical guide provides a comprehensive overview of 1-Bromo-3-(chloromethyl)-2-fluorobenzene, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Chemical and Physical Properties

1-Bromo-3-(chloromethyl)-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C₇H₅BrClF. Its structure, featuring a bromo, a chloromethyl, and a fluoro substituent on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 786652-60-6 | Multiple sources |

| Molecular Formula | C₇H₅BrClF | Multiple sources |

| Molecular Weight | 223.47 g/mol | Multiple sources |

| Melting Point | 59-61 °C | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Appearance | Colorless to light yellow solid | Inferred from melting point |

Synthesis and Reactivity

The synthesis of 1-Bromo-3-(chloromethyl)-2-fluorobenzene is not widely reported in publicly available literature. However, a reliable two-step method for the synthesis of the structurally analogous 1-Bromo-3-(bromomethyl)-2-chlorobenzene can be considered a representative protocol. This process involves a Sandmeyer reaction followed by a benzylic bromination.

The reactivity of 1-Bromo-3-(chloromethyl)-2-fluorobenzene is characterized by the distinct functionalities of its substituents. The chloromethyl group is susceptible to nucleophilic substitution reactions, while the bromo group is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This differential reactivity allows for selective and sequential modifications of the molecule.

Experimental Protocols

The following are representative experimental protocols for the synthesis and subsequent reactions of compounds with a similar substitution pattern to 1-Bromo-3-(chloromethyl)-2-fluorobenzene. These protocols are provided as a guide for researchers and may require optimization for the specific target molecule.

Representative Synthesis: Two-Step Route

This protocol describes the synthesis of a structural analog and is presented as a plausible route for 1-Bromo-3-(chloromethyl)-2-fluorobenzene.

Step 1: Sandmeyer Reaction This step involves the conversion of an aniline precursor to the corresponding aryl bromide.

-

Materials: 2-Fluoro-3-methylaniline, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide, Deionized water.

-

Procedure:

-

The aniline derivative is diazotized with sodium nitrite in the presence of hydrobromic acid at 0-5 °C.

-

The resulting diazonium salt solution is then added to a solution of copper(I) bromide.

-

The reaction mixture is heated to drive the reaction to completion.

-

The product is isolated by extraction and purified by distillation.

-

Step 2: Benzylic Halogenation This step introduces the chloromethyl group.

-

Materials: The product from Step 1, N-Chlorosuccinimide (NCS), a radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride).

-

Procedure:

-

The aryl bromide from the previous step is dissolved in the solvent.

-

N-Chlorosuccinimide and the radical initiator are added.

-

The mixture is heated to reflux to initiate the radical chlorination of the methyl group.

-

The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

-

Nucleophilic Substitution of the Chloromethyl Group

-

Materials: 1-Bromo-3-(chloromethyl)-2-fluorobenzene, a nucleophile (e.g., sodium cyanide, potassium phthalimide), and a polar aprotic solvent (e.g., DMF or DMSO).

-

Procedure:

-

Dissolve 1-Bromo-3-(chloromethyl)-2-fluorobenzene in the solvent.

-

Add the nucleophile to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or GC.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the product.

-

Suzuki-Miyaura Cross-Coupling of the Bromo Group

-

Materials: 1-Bromo-3-(chloromethyl)-2-fluorobenzene, an arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PCy₃·HBF₄), a base (e.g., Cs₂CO₃), and a solvent system (e.g., toluene/water).[2]

-

Procedure:

-

In a reaction vessel, combine 1-Bromo-3-(chloromethyl)-2-fluorobenzene, the arylboronic acid, the palladium catalyst, the ligand, and the base.[2]

-

The vessel is purged with an inert gas (e.g., argon).[2]

-

The degassed solvent system is added.[2]

-

The reaction mixture is heated (e.g., to 80 °C) and stirred for several hours.[2]

-

The reaction progress is monitored by TLC or GC.

-

After completion, the mixture is cooled, diluted with an organic solvent, and washed.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

-

Visualizations

Synthetic Pathway

Caption: Representative two-step synthesis of 1-Bromo-3-(chloromethyl)-2-fluorobenzene.

Sequential Reactivity Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(chloromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 1-Bromo-3-(chloromethyl)-2-fluorobenzene (CAS No: 786652-60-6). This halogenated aromatic compound is a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1]

Core Physicochemical Properties

1-Bromo-3-(chloromethyl)-2-fluorobenzene is a derivative of benzene featuring a bromine atom at the 1-position, a chloromethyl group at the 3-position, and a fluorine atom at the 2-position.[1] While it is described by some suppliers as a colorless to light yellow liquid, multiple sources report a melting point of 59-61°C, which would indicate it is a solid at standard temperature and pressure.[2][3] This discrepancy should be noted, and empirical verification is recommended.

Table 1: Physicochemical Data for 1-Bromo-3-(chloromethyl)-2-fluorobenzene

| Property | Value | Source(s) |

| CAS Number | 786652-60-6 | [4] |

| Molecular Formula | C₇H₅BrClF | [3] |

| Molecular Weight | 223.47 g/mol | [3][5] |

| Synonyms | 3-Bromo-2-fluorobenzyl chloride | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Melting Point | 59-61°C | [1][2][3] |

| Storage Temperature | 2-8°C | [5] |

| Hazard Class | Irritant | [1] |

Table 2: Comparative Physicochemical Data of Structurally Related Compounds

| Compound | CAS Number | Boiling Point (°C) | Density (g/mL) |

| 1-Bromo-3-chlorobenzene | 108-37-2 | 196 | 1.63 |

| 1-(Bromomethyl)-3-fluorobenzene | 456-41-7 | 196.9 | 1.5 |

Reactivity and Applications

The utility of 1-Bromo-3-(chloromethyl)-2-fluorobenzene in organic synthesis stems from the differentiated reactivity of its halogenated functional groups. The benzylic chloride is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in various transition-metal-catalyzed cross-coupling reactions. This allows for selective and sequential functionalization.

Key Chemical Reactions:

-

Nucleophilic Substitution: The chloromethyl group serves as an excellent leaving group, readily reacting with a wide range of nucleophiles (e.g., alcohols, amines, thiols) to form new carbon-heteroatom bonds.[6]

-

Palladium-Catalyzed Coupling: The carbon-bromine bond is a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds.

-

Oxidation/Reduction: The aromatic ring and substituents can undergo oxidation or reduction under specific conditions to introduce further functionality.

Its versatile reactivity makes it a valuable building block for complex molecules in medicinal chemistry and materials science.[1]

Caption: Logical diagram of differential reactivity.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for 1-Bromo-3-(chloromethyl)-2-fluorobenzene is not widely published, a reliable synthetic route can be proposed based on established methodologies for analogous compounds. The following two-step process involves the formation of a substituted toluene intermediate followed by benzylic chlorination.

Protocol 1: Proposed Synthesis of 1-Bromo-3-(chloromethyl)-2-fluorobenzene

This procedure is adapted from protocols for structurally similar molecules and should be performed by trained chemists with appropriate safety precautions.

Step 1: Synthesis of 1-Bromo-2-fluoro-3-methylbenzene

This step can be achieved via a Sandmeyer reaction starting from 2-fluoro-3-methylaniline.

-

Materials: 2-fluoro-3-methylaniline, Hydrobromic Acid (48%), Sodium Nitrite (NaNO₂), Copper(I) Bromide (CuBr), Deionized Water.

-

Procedure:

-

Diazotization: Cool a stirred solution of 2-fluoro-3-methylaniline in 48% hydrobromic acid to 0-5°C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5°C.

-

Sandmeyer Reaction: In a separate flask, prepare a suspension of Copper(I) Bromide in a small amount of 48% HBr.

-

Add the cold diazonium salt solution portion-wise to the vigorously stirred CuBr suspension at room temperature. Nitrogen gas evolution will be observed.

-

Work-up: After gas evolution ceases, the reaction mixture is typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

-

Step 2: Benzylic Chlorination to Yield 1-Bromo-3-(chloromethyl)-2-fluorobenzene

This step involves the free-radical chlorination of the methyl group of the intermediate.

-

Materials: 1-Bromo-2-fluoro-3-methylbenzene, Thionyl Chloride (SOCl₂), a radical initiator (e.g., AIBN or benzoyl peroxide), and an inert solvent (e.g., carbon tetrachloride or chlorobenzene). Alternatively, N-Chlorosuccinimide (NCS) can be used.

-

Procedure using Thionyl Chloride:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-bromo-2-fluoro-3-methylbenzene in the chosen solvent.

-

Add thionyl chloride (1.1 to 1.5 equivalents) and a catalytic amount of a radical initiator.

-

Reaction: Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the mixture to cold water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, 1-Bromo-3-(chloromethyl)-2-fluorobenzene, can be further purified by vacuum distillation or recrystallization.

-

Caption: Proposed two-step synthetic workflow.

Safety and Handling

1-Bromo-3-(chloromethyl)-2-fluorobenzene is classified as an irritant and may be harmful if ingested or inhaled.[2] It is irritating to the mucous membranes and upper respiratory tract.[2]

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous materials.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the involvement of 1-Bromo-3-(chloromethyl)-2-fluorobenzene in defined biological signaling pathways. Its primary role in the life sciences is as a synthetic intermediate or building block used to construct more complex, biologically active molecules.[2] Its "mechanism of action" is therefore best described in terms of its chemical reactivity towards nucleophiles and its utility in coupling reactions to build larger molecular scaffolds.[2] Researchers may use this compound as a precursor for potential bioactive compounds, but the compound itself is not known to be a modulator of specific molecular targets or pathways.

Conclusion

1-Bromo-3-(chloromethyl)-2-fluorobenzene is a valuable chemical intermediate with distinct, exploitable reactive sites. While some of its physical properties, such as boiling point and density, require further experimental determination, its utility in the synthesis of complex organic molecules is clear. The provided protocols and safety information offer a foundation for its effective and safe use in a research and development setting.

References

- 1. Cas 786652-60-6,1-bromo-3-(chloromethyl)-2-fluorobenzene | lookchem [lookchem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. CAS:786652-60-6 FT-0681168 1-Bromo-3-(chloromethyl)-2-fluorobenzene Product Detail Information [finetechchem.com]

- 4. 1-bromo-3-(chloromethyl)-2-fluorobenzene | 786652-60-6 [amp.chemicalbook.com]

- 5. 1182357-16-9|1-Bromo-2-(chloromethyl)-3-fluorobenzene|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Predicted Spectral Data of 1-Bromo-3-(chloromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the predicted spectral data for 1-Bromo-3-(chloromethyl)-2-fluorobenzene, a key intermediate in various synthetic applications. Due to the limited availability of experimental data, this guide focuses on computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for these predictions are detailed, and the data is presented in a clear, tabular format for ease of reference. This guide is intended to assist researchers in the putative identification and characterization of this compound.

Predicted Spectral Data

The spectral data presented herein are computationally generated and should be used as a reference for the putative identification of 1-Bromo-3-(chloromethyl)-2-fluorobenzene. Experimental verification is recommended for confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in CDCl₃ is expected to show signals corresponding to the three aromatic protons and the two benzylic protons of the chloromethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and fluorine substituents.

| Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Assignment |

| ~ 7.45 | ddd | 1H | H-6 |

| ~ 7.20 | t | 1H | H-5 |

| ~ 7.05 | ddd | 1H | H-4 |

| ~ 4.70 | s | 2H | -CH₂Cl |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ will display six distinct signals for the aromatic carbons and one for the chloromethyl carbon. The chemical shifts are determined by the substitution pattern on the benzene ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 158 (d, ¹JCF ≈ 250 Hz) | C-2 |

| ~ 134 (d) | C-6 |

| ~ 130 (d) | C-4 |

| ~ 128 (d) | C-5 |

| ~ 125 (d, ²JCF ≈ 20 Hz) | C-3 |

| ~ 115 (d, ²JCF ≈ 15 Hz) | C-1 |

| ~ 45 (t) | -CH₂Cl |

Predicted Infrared (IR) Spectral Data

The predicted IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960, 2870 | Weak | Aliphatic C-H Stretch (-CH₂Cl) |

| 1600, 1580, 1470 | Strong, Medium | Aromatic C=C Bending |

| 1250 | Strong | C-F Stretch |

| 800-700 | Strong | C-Cl Stretch |

| 650-550 | Strong | C-Br Stretch |

Predicted Mass Spectrometry (MS) Data

The predicted electron ionization mass spectrum will show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.

| m/z | Relative Abundance (%) | Assignment |

| 222/224/226 | High | [M]⁺ (Molecular Ion) |

| 187/189 | High | [M-Cl]⁺ |

| 143/145 | Medium | [M-Br]⁺ |

| 108 | Medium | [M-Br-Cl]⁺ |

Computational Methodologies

The spectral data presented in this guide were predicted using established computational chemistry methods.

NMR Spectra Prediction

The ¹H and ¹³C NMR spectra were predicted using a combination of empirical and computational methods. Chemical shifts were calculated based on a database of known compounds using algorithms such as Hierarchical Organisation of Spherical Environments (HOSE) codes and machine learning models. These predictions are typically performed in a simulated CDCl₃ solvent.

IR Spectrum Prediction

The IR spectrum was predicted using Density Functional Theory (DFT) calculations. The molecular geometry was first optimized, followed by a frequency calculation to determine the vibrational modes and their corresponding infrared intensities.

Mass Spectrum Prediction

The mass spectrum was predicted by analyzing the likely fragmentation pathways of the molecule under electron ionization. The prediction includes the molecular ion and major fragment ions, taking into account the natural isotopic abundance of bromine and chlorine.

Caption: Computational workflows for predicting NMR, IR, and MS spectra.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of 1-Bromo-3-(chloromethyl)-2-fluorobenzene with atom numbering for NMR assignments.

Caption: Structure of 1-Bromo-3-(chloromethyl)-2-fluorobenzene.

Disclaimer: The spectral data and associated information provided in this document are based on computational predictions and are intended for research and informational purposes only. This information has not been experimentally verified and should not be used as a sole means of compound identification or for any regulatory purposes. Independent experimental verification is strongly recommended. The user assumes all risks associated with the use of this predicted data.

An In-depth Technical Guide on the Solubility of 1-Bromo-3-(chloromethyl)-2-fluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3-(chloromethyl)-2-fluorobenzene, a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility through established experimental protocols. An analysis of the compound's physicochemical properties is presented to predict its general solubility behavior. Detailed methodologies for experimental solubility determination are provided, along with templates for data presentation and visualizations to guide laboratory investigations.

Introduction

1-Bromo-3-(chloromethyl)-2-fluorobenzene (CAS No. 786652-60-6) is a substituted aromatic compound with the molecular formula C7H5BrClF.[1] Its structure, featuring bromine, chlorine, and fluorine atoms, makes it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This guide addresses the current knowledge gap regarding its solubility and provides the necessary tools for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The key physicochemical properties of 1-Bromo-3-(chloromethyl)-2-fluorobenzene are summarized in Table 1.

Table 1: Physicochemical Properties of 1-Bromo-3-(chloromethyl)-2-fluorobenzene

| Property | Value | Reference |

| CAS Number | 786652-60-6 | [1] |

| Molecular Formula | C7H5BrClF | [1] |

| Molecular Weight | 223.48 g/mol | [1] |

| Melting Point | 59-61 °C | [1] |

| Appearance | Solid (predicted) |

Based on its molecular structure, 1-Bromo-3-(chloromethyl)-2-fluorobenzene is a polar molecule. The presence of halogen atoms and the chloromethyl group contributes to its polarity. Following the principle of "like dissolves like," it is anticipated to exhibit higher solubility in polar aprotic and moderately polar organic solvents. Its solubility is expected to be lower in nonpolar solvents and very low in polar protic solvents like water. A diagram illustrating the expected solubility trend is presented in Figure 1.

Figure 1: Predicted solubility relationships based on solvent polarity.

Quantitative Solubility Data

Table 2: Experimentally Determined Solubility of 1-Bromo-3-(chloromethyl)-2-fluorobenzene (Template)

| Solvent Class | Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Dielectric Constant (ε) | Solubility ( g/100 mL) |

| Non-Polar | Hexane | 86.18 | 0.655 | 1.88 | Data not available |

| Toluene | 92.14 | 0.867 | 2.38 | Data not available | |

| Moderately Polar | Dichloromethane | 84.93 | 1.33 | 9.08 | Data not available |

| Chloroform | 119.38 | 1.49 | 4.81 | Data not available | |

| Ethyl Acetate | 88.11 | 0.902 | 6.02 | Data not available | |

| Polar Aprotic | Acetone | 58.08 | 0.791 | 20.7 | Data not available |

| Acetonitrile | 41.05 | 0.786 | 37.5 | Data not available | |

| Dimethylformamide (DMF) | 73.09 | 0.944 | 36.7 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 46.7 | Data not available | |

| Polar Protic | Methanol | 32.04 | 0.792 | 32.7 | Data not available |

| Ethanol | 46.07 | 0.789 | 24.5 | Data not available | |

| Isopropanol | 60.10 | 0.786 | 18.3 | Data not available |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

4.1. Materials and Reagents

-

1-Bromo-3-(chloromethyl)-2-fluorobenzene (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

4.2. Methodology

A visual representation of the experimental workflow is provided in Figure 2.

References

An In-depth Technical Guide to the Theoretical Properties of 1-Bromo-3-(chloromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 1-Bromo-3-(chloromethyl)-2-fluorobenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Given the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related compounds and predictive models to offer a thorough theoretical analysis of its physicochemical properties, spectral characteristics, and reactivity.

Core Molecular Attributes

1-Bromo-3-(chloromethyl)-2-fluorobenzene, with the CAS Number 786652-60-6, possesses a unique substitution pattern on the benzene ring that imparts a high degree of reactivity and synthetic utility. The presence of bromo, chloromethyl, and fluoro groups allows for selective and sequential chemical transformations, making it a valuable intermediate for the construction of complex molecular architectures.

Table 1: Physicochemical and Structural Properties

| Property | Value | Source |

| CAS Number | 786652-60-6 | [1][2] |

| Molecular Formula | C₇H₅BrClF | [1] |

| Molecular Weight | 223.47 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Melting Point | 59-61 °C | [4] |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

| Storage Temperature | 2-8°C | [4] |

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Features

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic region (δ 7.0-7.8 ppm) with complex splitting patterns due to the three different substituents. A singlet for the benzylic protons (CH₂Cl) is expected around δ 4.5-5.0 ppm. |

| ¹³C NMR | Aromatic region (δ 120-140 ppm) showing six distinct signals for the benzene ring carbons. A signal for the benzylic carbon (CH₂Cl) is expected around δ 40-45 ppm. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for one bromine and one chlorine atom. A prominent fragment corresponding to the loss of a chlorine radical from the chloromethyl group (M⁺ - Cl) is expected. |

| Infrared (IR) | Characteristic C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), C-Br stretching (~500-650 cm⁻¹), and C-Cl stretching (~650-800 cm⁻¹). |

Reactivity and Synthetic Utility

The strategic value of 1-bromo-3-(chloromethyl)-2-fluorobenzene in organic synthesis lies in the differential reactivity of its functional groups.[5] This allows for a range of selective transformations, making it a key intermediate for creating complex diarylmethane substructures, which are prevalent in many biologically active compounds.[5]

The primary reaction pathways include:

-

Nucleophilic Substitution at the Benzylic Position: The chloromethyl group is highly susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups (e.g., alcohols, ethers, amines, thiols, and cyanides). This reaction is typically the most facile transformation for this molecule.

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of new carbon-carbon bonds.[5] This reactivity is generally accessed after functionalization of the more reactive chloromethyl group.

-

Electrophilic Aromatic Substitution: The electron-donating and -withdrawing nature of the existing substituents will direct further electrophilic substitution on the aromatic ring, although this is generally less common in the synthetic applications of this molecule.

Below is a conceptual workflow illustrating the selective functionalization of 1-Bromo-3-(chloromethyl)-2-fluorobenzene.

Caption: Selective functionalization workflow for 1-Bromo-3-(chloromethyl)-2-fluorobenzene.

Experimental Protocols

Step 1: Friedel-Crafts Chloromethylation of 1-Bromo-2-fluorobenzene

This reaction introduces the chloromethyl group onto the aromatic ring. The substitution is expected to be directed by the existing substituents.

Materials:

-

1-Bromo-2-fluorobenzene

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a fume hood, to a stirred solution of 1-bromo-2-fluorobenzene in dichloromethane, add paraformaldehyde and anhydrous zinc chloride.

-

Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution for a designated period.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding ice-cold water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification by Column Chromatography

The crude product from Step 1 will likely be a mixture of isomers and starting material. Purification by column chromatography is necessary to isolate the desired 1-Bromo-3-(chloromethyl)-2-fluorobenzene.

Materials:

-

Crude product from Step 1

-

Silica gel

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with 100% hexanes.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 1-Bromo-3-(chloromethyl)-2-fluorobenzene.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed two-step synthesis of 1-Bromo-3-(chloromethyl)-2-fluorobenzene.

Conclusion

1-Bromo-3-(chloromethyl)-2-fluorobenzene is a promising chemical intermediate with significant potential for applications in drug discovery and materials science. Its unique trifunctional substitution pattern allows for a high degree of control over subsequent chemical modifications. While experimental data for this compound remains limited, this technical guide provides a robust theoretical framework for its properties, reactivity, and synthesis, offering valuable insights for researchers and scientists working in the field of organic synthesis. Further experimental validation of the predicted data and synthetic protocols is encouraged to fully unlock the potential of this versatile building block.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Bromo-3-chloro-2-fluorobenzene | C6H3BrClF | CID 3685762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2-(chloromethyl)-3-fluorobenzene | 1182357-16-9 | Benchchem [benchchem.com]

- 4. 1-bromo-3-(chloromethyl)-2-fluorobenzene | 786652-60-6 [amp.chemicalbook.com]

- 5. 1-Bromo-3-(chloromethyl)-2-fluorobenzene | 786652-60-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-(chloromethyl)-2-fluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of a plausible synthetic route to 1-Bromo-3-(chloromethyl)-2-fluorobenzene, a halogenated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The direct synthesis from 2-fluoro-3-chlorotoluene is not straightforward due to the required substitution pattern. Therefore, this guide details a robust and chemically sound two-step approach commencing from the commercially available precursor, 2-fluorotoluene. The synthesis involves an initial electrophilic aromatic bromination to introduce the bromine atom, followed by a selective free-radical chlorination of the benzylic methyl group. Detailed experimental protocols, quantitative data, and process diagrams are provided to ensure clarity and reproducibility.

Synthetic Pathway Overview

The synthesis of 1-Bromo-3-(chloromethyl)-2-fluorobenzene is most effectively accomplished in two sequential steps:

-

Electrophilic Aromatic Bromination: 2-Fluorotoluene is first brominated to produce the key intermediate, 3-Bromo-2-fluorotoluene. This reaction leverages the directing effects of the fluoro and methyl substituents on the aromatic ring.

-

Benzylic Radical Chlorination: The methyl group of 3-Bromo-2-fluorotoluene is then selectively chlorinated at the benzylic position using a free-radical halogenation method to yield the final product. This side-chain halogenation is a well-established transformation that avoids further substitution on the aromatic ring.[1][2]

The overall synthetic scheme is presented below.

Figure 1: Overall synthetic workflow for 1-Bromo-3-(chloromethyl)-2-fluorobenzene.

Experimental Protocols

This procedure details the electrophilic aromatic bromination of 2-fluorotoluene. The ortho,para-directing effects of the methyl and fluoro groups lead to a mixture of isomers, from which the desired 3-bromo-2-fluorotoluene can be isolated.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 2-Fluorotoluene | 110.13 | 11.0 g | 100 |

| Iron(III) Bromide (FeBr₃) | 295.56 | 1.48 g | 5.0 |

| Bromine (Br₂) | 159.81 | 16.8 g (5.4 mL) | 105 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |

| 10% Sodium Bisulfite (aq.) | - | as needed | - |

| Saturated Sodium Bicarbonate (aq.) | - | as needed | - |

| Brine | - | as needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | as needed | - |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 2-fluorotoluene (11.0 g, 100 mmol) and dichloromethane (100 mL).

-

Catalyst Addition: Add anhydrous iron(III) bromide (1.48 g, 5.0 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Bromine Addition: Slowly add bromine (16.8 g, 105 mmol) dropwise from the addition funnel over a period of 30-45 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding 10% aqueous sodium bisulfite solution until the red color of excess bromine disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of isomers, is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate 3-Bromo-2-fluorotoluene.

-

Quantitative Data Summary (Step 1):

| Parameter | Value | Reference |

|---|---|---|

| Typical Yield | 60-75% (of isolated 3-bromo isomer) | Estimated based on similar reactions |

| Reaction Temperature | 0 °C to Room Temperature | Standard bromination conditions |

| Reaction Time | 2-4 hours | Typical for complete conversion |

| Purity (Post-Purification) | >98% (by GC) | Achievable with careful purification |

This procedure describes the selective benzylic chlorination of the intermediate using sulfuryl chloride and a radical initiator. This method is highly effective for side-chain chlorination of toluene derivatives.[3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 3-Bromo-2-fluorotoluene | 189.02 | 9.45 g | 50.0 |

| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 7.42 g (4.4 mL) | 55.0 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 82 mg | 0.5 |

| Dichloroethane | 98.96 | 100 mL | - |

| Deionized Water | 18.02 | as needed | - |

| Saturated Sodium Bicarbonate (aq.) | - | as needed | - |

| Brine | - | as needed | - |

| Anhydrous Sodium Sulfate | 142.04 | as needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3-Bromo-2-fluorotoluene (9.45 g, 50.0 mmol), dichloroethane (100 mL), and AIBN (82 mg, 0.5 mmol).

-

Reagent Addition: Add sulfuryl chloride (7.42 g, 55.0 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 84 °C) under a nitrogen atmosphere. The reaction is typically initiated by the decomposition of AIBN and is accompanied by the evolution of SO₂ and HCl gases (use a gas trap). Monitor the reaction for 2-6 hours by GC or TLC until the starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into 100 mL of cold water to quench any remaining sulfuryl chloride.

-

Transfer to a separatory funnel, separate the layers, and wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation or by column chromatography on silica gel to yield pure 1-Bromo-3-(chloromethyl)-2-fluorobenzene.

-

Quantitative Data Summary (Step 2):

| Parameter | Value | Reference |

|---|---|---|

| Typical Yield | 70-85% | [3] |

| Reaction Temperature | ~84 °C (Reflux) | Standard for AIBN initiation |

| Reaction Time | 2-6 hours | Varies with scale and substrate |

| Purity (Post-Purification) | >99% (by GC) | Achievable with standard purification |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the key experimental steps for the benzylic chlorination stage.

Figure 2: Step-by-step experimental workflow for the benzylic chlorination.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Fluoro-3-Chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of 2-fluoro-3-chlorotoluene. Due to the limited availability of specific experimental data for this substrate, this guide synthesizes established principles of organic chemistry, data from analogous compounds, and generalized experimental protocols to predict and describe its reactivity. This document is intended to serve as a foundational resource for researchers designing synthetic routes involving this versatile halogenated aromatic compound.

Core Concepts: Regioselectivity in the Electrophilic Aromatic Substitution of 2-Fluoro-3-Chlorotoluene

The regiochemical outcome of electrophilic aromatic substitution on the 2-fluoro-3-chlorotoluene ring is governed by the interplay of the directing effects of the three substituents: the methyl group (-CH₃), the fluorine atom (-F), and the chlorine atom (-Cl).

-

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing substituent. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

-

Fluorine (-F) and Chlorine (-Cl) Atoms: Both fluorine and chlorine are deactivating, ortho, para-directing substituents. Their high electronegativity withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles. However, they possess lone pairs of electrons that can be donated to the ring through resonance, which preferentially stabilizes the arenium ion intermediates for ortho and para substitution.

The positions on the aromatic ring of 2-fluoro-3-chlorotoluene available for substitution are C4, C5, and C6. The directing effects of the substituents on these positions are as follows:

-

Position C4: ortho to the chlorine atom and meta to both the fluorine and methyl groups.

-

Position C5: para to the fluorine atom, meta to the chlorine atom, and ortho to the methyl group.

-

Position C6: para to the methyl group and ortho to the fluorine atom.

Considering the combined directing effects, substitution is most likely to be directed to the positions that are ortho or para to the activating methyl group and the halogen atoms. Steric hindrance may also play a role in determining the final product distribution.

Predicted Regioselectivity and Quantitative Data

| Reaction Type | Electrophile | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale for Regioselectivity |

| Nitration | NO₂⁺ | 2-Fluoro-3-chloro-6-nitrotoluene | 2-Fluoro-3-chloro-4-nitrotoluene, 2-Fluoro-3-chloro-5-nitrotoluene | The C6 position is para to the activating methyl group and ortho to the fluorine. The C4 position is ortho to the chlorine. The C5 position is ortho to the methyl group and para to the fluorine. The directing effects of the methyl and fluorine groups are expected to be stronger. |

| Halogenation | Br⁺ or Cl⁺ | 2-Fluoro-3-chloro-6-halotoluene | 2-Fluoro-3-chloro-4-halotoluene, 2-Fluoro-3-chloro-5-halotoluene | Similar to nitration, the C6 position is strongly activated. |

| Sulfonation | SO₃ | 2-Fluoro-3-chloro-6-sulfonic acid | 2-Fluoro-3-chloro-4-sulfonic acid, 2-Fluoro-3-chloro-5-sulfonic acid | The bulky sulfonyl group may favor the less sterically hindered C6 position. |

| Friedel-Crafts Acylation | RCO⁺ | 2-Fluoro-3-chloro-6-acyltoluene | 2-Fluoro-3-chloro-4-acyltoluene | The deactivating effect of the halogens may necessitate harsh reaction conditions. The C6 position is the most likely site of acylation due to activation by the methyl group. |

| Friedel-Crafts Alkylation | R⁺ | Polyalkylation and rearrangement products are likely. | The activating nature of the introduced alkyl group can lead to multiple substitutions, and carbocation rearrangements are common. |

Experimental Protocols

The following are generalized, hypothetical experimental protocols for the electrophilic aromatic substitution of 2-fluoro-3-chlorotoluene. These protocols are based on standard procedures for similar compounds and should be adapted and optimized for specific research needs.

General Protocol for Nitration

Materials:

-

2-Fluoro-3-chlorotoluene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-fluoro-3-chlorotoluene to the cold sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-fluoro-3-chlorotoluene in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography or recrystallization.

General Protocol for Friedel-Crafts Acylation

Materials:

-

2-Fluoro-3-chlorotoluene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acyl Chloride (e.g., Acetyl Chloride)

-

Anhydrous Dichloromethane

-

Ice

-

Concentrated Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the acyl chloride to the suspension with stirring.

-

Add a solution of 2-fluoro-3-chlorotoluene in anhydrous dichloromethane dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or distillation.

Visualizations

Directing Effects in Electrophilic Aromatic Substitution

Caption: Directing effects of substituents on 2-fluoro-3-chlorotoluene.

General Experimental Workflow for Electrophilic Aromatic Substitution

Caption: General workflow for electrophilic aromatic substitution.

Stability and Storage of 1-Bromo-3-(chloromethyl)-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the chemical intermediate 1-Bromo-3-(chloromethyl)-2-fluorobenzene. Due to the limited availability of specific stability data for this compound, this guide leverages information from structurally similar halogenated aromatic compounds to provide best practices for its handling and storage to ensure its integrity for research and development applications.

Physicochemical Properties and Recommended Storage

Proper storage is paramount to maintaining the purity and reactivity of 1-Bromo-3-(chloromethyl)-2-fluorobenzene. Like many halogenated aromatic compounds, it is susceptible to degradation from environmental factors.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation, particularly of the reactive chloromethyl group. |

| Container | Tightly sealed, amber glass bottle | Protects from moisture and light, which can catalyze degradation. |

| Location | Cool, dry, well-ventilated area | Minimizes exposure to environmental fluctuations and moisture.[2] |

| Handling | In a well-ventilated chemical fume hood | To avoid inhalation of any potential vapors. |

Potential Degradation Pathways

The primary routes of degradation for 1-Bromo-3-(chloromethyl)-2-fluorobenzene are anticipated to be hydrolysis and photodecomposition, given the reactivity of the benzylic chloride group.

Hydrolysis

The chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of the corresponding benzyl alcohol and hydrochloric acid. This reaction can be catalyzed by both acidic and basic conditions. The generated hydrochloric acid can further catalyze the degradation of the remaining material.

Caption: Potential hydrolysis degradation pathway of 1-Bromo-3-(chloromethyl)-2-fluorobenzene.

Photodecomposition

Exposure to UV light can induce the homolytic cleavage of the carbon-chlorine bond in the chloromethyl group, generating a benzylic radical. This highly reactive intermediate can then participate in a variety of secondary reactions, leading to the formation of impurities.

Visible Signs of Decomposition

Regular visual inspection of the stored compound can help in the early detection of degradation. Key indicators of decomposition include:

-

Color Change: A noticeable shift from a colorless or light-yellow liquid to a darker yellow or brown coloration can indicate the formation of degradation products.

-

Precipitate Formation: The appearance of solid material in the liquid suggests the formation of less soluble byproducts, potentially from hydrolysis or polymerization.

-

Cloudiness: A loss of clarity in the liquid can be an indicator of significant hydrolysis.

Should any of these signs be observed, it is recommended to perform a purity analysis before use.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 1-Bromo-3-(chloromethyl)-2-fluorobenzene, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to accelerate its decomposition and identify potential degradation products.

Forced Degradation Study Protocol (Adapted for Hydrolysis)

This protocol outlines a general procedure for evaluating the hydrolytic stability of the compound.

-

Sample Preparation: Prepare a stock solution of 1-Bromo-3-(chloromethyl)-2-fluorobenzene in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: In a sealed vial, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Basic Hydrolysis: In a separate sealed vial, mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Neutral Hydrolysis: In a third sealed vial, mix an aliquot of the stock solution with an equal volume of purified water.

-

-

Incubation: Incubate all three vials at a controlled temperature (e.g., 50°C).

-

Time Points: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralization: Immediately neutralize the acidic and basic samples to halt further degradation.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to quantify the remaining parent compound and detect the formation of degradation products.

Caption: A general experimental workflow for conducting forced degradation studies.

Conclusion

While specific quantitative stability data for 1-Bromo-3-(chloromethyl)-2-fluorobenzene is not widely published, by understanding the reactivity of its functional groups and adhering to the storage and handling guidelines outlined in this guide, researchers can minimize degradation and ensure the compound's integrity for their scientific endeavors. For critical applications, it is strongly recommended to perform in-house stability assessments to qualify the material for its intended use.

References

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-3-(chloromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and chemical properties of 1-Bromo-3-(chloromethyl)-2-fluorobenzene (CAS No. 786652-60-6). The information is intended to support its safe use in research and development environments.

Chemical Identification and Properties

1-Bromo-3-(chloromethyl)-2-fluorobenzene is a halogenated aromatic compound utilized as a versatile intermediate in organic synthesis, particularly in the creation of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a bromine atom, a chloromethyl group, and a fluorine atom on a benzene ring, allows for a range of chemical modifications.[1][2]

Table 1: Physical and Chemical Properties of 1-Bromo-3-(chloromethyl)-2-fluorobenzene

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrClF | [2][3] |

| Molecular Weight | 223.47 g/mol | [2][3] |

| CAS Number | 786652-60-6 | [2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | 59-61 °C | [3] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | 2-8°C | [3][4] |

Safety and Hazard Information

Table 2: GHS Hazard Information (Based on Structurally Similar Compounds)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Note: This information is based on data for structurally related compounds and should be used as a guide. A thorough risk assessment should be conducted before handling.

Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated chemical fume hood. Ensure easy access to an eyewash station and safety shower.[7]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).[7]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7]

Handling, Storage, and Disposal

Handling:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not inhale vapors or dust.[7]

-

Keep away from heat, sparks, and open flames.[7]

-

When weighing or transferring, especially if the compound is in powder form, perform these actions in a fume hood to minimize inhalation.[8]

Storage:

Disposal:

-

This material should be treated as hazardous waste.[7]

-

Dispose of the chemical waste through a licensed hazardous waste disposal company. A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[7]

-

All disposal practices must comply with local, regional, and national regulations.[7]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Chemical Reactivity and Synthetic Applications

The strategic importance of 1-Bromo-3-(chloromethyl)-2-fluorobenzene in organic synthesis stems from the differential reactivity of its halogenated functional groups. This allows for selective and sequential chemical transformations.

-

Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.[9]

-

Cross-Coupling Reactions: The bromine atom on the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[9]

Below is a diagram illustrating the synthetic utility of this compound.

Caption: Synthetic pathways for 1-Bromo-3-(chloromethyl)-2-fluorobenzene.

Experimental Protocols

The following are generalized experimental protocols for common reactions involving compounds structurally similar to 1-Bromo-3-(chloromethyl)-2-fluorobenzene. These should be adapted and optimized for specific substrates and conditions.

General Procedure for Nucleophilic Substitution

This protocol describes a typical nucleophilic substitution on the benzylic chloride.

Materials:

-

1-Bromo-3-(chloromethyl)-2-fluorobenzene (1.0 eq)

-

Nucleophile (e.g., sodium azide, potassium cyanide, or an amine) (1.0-1.2 eq)

-

Polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)

Procedure:

-

In a round-bottom flask, dissolve 1-Bromo-3-(chloromethyl)-2-fluorobenzene in the chosen solvent.[1]

-

Add the nucleophile to the solution.[1]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[1]

-

Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.[1]

-

Quench the reaction by adding water.[1]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[1]

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a selective coupling at the aryl bromide position.

Materials:

-

1-Bromo-3-(chloromethyl)-2-fluorobenzene (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.002 eq)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.004 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Toluene

-

Deionized water

-

Argon gas

Procedure:

-

To a Schlenk tube, add 1-Bromo-3-(chloromethyl)-2-fluorobenzene, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.[1]

-

Evacuate the tube and backfill with argon. Repeat this process three times.[1]

-

Add toluene and water (10:1 v/v) to the reaction mixture under an argon atmosphere.[1]

-

Stir the reaction mixture at 80 °C for 2-4 hours.[1]

-

Monitor the reaction's progress by TLC or gas chromatography-mass spectrometry (GC-MS).[1]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[1]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]

-

Concentrate the organic layer under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity or associated signaling pathways for 1-Bromo-3-(chloromethyl)-2-fluorobenzene. This compound is primarily used as an intermediate in chemical synthesis.[2][9] As such, its toxicological and biological effects have not been extensively studied. Researchers should handle this compound with the assumption that its biological properties are unknown and take appropriate safety precautions.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material such as sand, vermiculite, or earth.[7] Collect the absorbed material into a sealed container for disposal.[7] Clean the spill area with a suitable solvent, followed by washing with soap and water.[7]

This technical guide is intended to provide essential information for the safe handling of 1-Bromo-3-(chloromethyl)-2-fluorobenzene. It is not exhaustive and should be used in conjunction with a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. szforis.lookchem.com [szforis.lookchem.com]

- 3. 1-bromo-3-(chloromethyl)-2-fluorobenzene | 786652-60-6 [amp.chemicalbook.com]

- 4. 1182357-16-9|1-Bromo-2-(chloromethyl)-3-fluorobenzene|BLD Pharm [bldpharm.com]

- 5. 1-Bromo-3-chloro-2-fluorobenzene | C6H3BrClF | CID 3685762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 1-Bromo-2-(chloromethyl)-3-fluorobenzene | 1182357-16-9 | Benchchem [benchchem.com]

The Synthetic Versatility of 1-Bromo-3-(chloromethyl)-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 1-Bromo-3-(chloromethyl)-2-fluorobenzene in organic synthesis, focusing on its role as a versatile building block for constructing complex molecular architectures. Due to the differential reactivity of its halogenated functional groups, this compound offers a platform for selective and sequential chemical transformations, making it a valuable intermediate in the fields of medicinal chemistry and agrochemical development.

Physicochemical Properties

1-Bromo-3-(chloromethyl)-2-fluorobenzene is a halogenated aromatic compound with the following properties:

| Property | Value |

| CAS Number | 786652-60-6[1] |

| Molecular Formula | C₇H₅BrClF[2] |

| Molecular Weight | 223.47 g/mol [3][4] |

| Synonyms | 3-Bromo-2-fluorobenzyl chloride[2] |

Core Concepts in Reactivity and Synthesis

The synthetic utility of 1-Bromo-3-(chloromethyl)-2-fluorobenzene is rooted in the distinct reactivity of its two key functional groups: the chloromethyl group and the aryl bromide.[5]

-

Nucleophilic Substitution at the Chloromethyl Group: The benzylic chloride (the chloromethyl group) is highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups by reacting the compound with various nucleophiles.[5]

-

Cross-Coupling at the Bromo Group: The bromine atom attached to the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for forming new carbon-carbon bonds.[5]

This differential reactivity allows for a strategic, stepwise approach to synthesis, where the chloromethyl group can be functionalized first, followed by a cross-coupling reaction at the bromo-substituted position.[5]

Potential Applications in Drug Discovery and Agrochemicals

While specific examples of commercial drugs or agrochemicals synthesized directly from 1-Bromo-3-(chloromethyl)-2-fluorobenzene are not extensively documented in publicly available literature, its structural motifs are relevant to these fields. Halogenated aromatic compounds are crucial in medicinal chemistry as the inclusion of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[6] This compound serves as a valuable intermediate for synthesizing novel drug candidates and next-generation crop protection agents.[2] The versatile reactivity allows for the construction of diverse molecular scaffolds for biological screening.[7]

Key Synthetic Transformations and Experimental Protocols

The following sections provide detailed experimental protocols for the key reaction types that 1-Bromo-3-(chloromethyl)-2-fluorobenzene can undergo. It is important to note that these protocols are based on closely related analogous compounds and may require optimization for this specific substrate.

Nucleophilic Substitution of the Chloromethyl Group

This reaction allows for the introduction of various functionalities at the benzylic position. A general procedure using an amine as the nucleophile is provided below, adapted from a protocol for a similar compound.

Representative Experimental Protocol: N-Alkylation

-

Reaction Setup: In a round-bottom flask, dissolve 1-Bromo-3-(chloromethyl)-2-fluorobenzene (1.0 equivalent) in acetonitrile.

-

Reagent Addition: Add potassium carbonate (2.0 equivalents) to the solution, followed by the desired primary or secondary amine (1.2 equivalents).

-

Reaction: Stir the mixture at 80°C for approximately 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash it with acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.[8]

Caption: General experimental workflow for nucleophilic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The aryl bromide of 1-Bromo-3-(chloromethyl)-2-fluorobenzene can be selectively coupled with various arylboronic acids to form biaryl structures, leaving the chloromethyl group intact. The following is a representative protocol based on a highly efficient method developed for analogous compounds.[9]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk tube, add 1-Bromo-3-(chloromethyl)-2-fluorobenzene (1.0 equivalent), the respective arylboronic acid (1.1 equivalents), Palladium(II) acetate (Pd(OAc)₂, 0.002 equivalents), Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.004 equivalents), and Cesium carbonate (Cs₂CO₃, 2.0 equivalents).

-

Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this process three times.

-

Solvent Addition: Add degassed toluene and deionized water (10:1 v/v) to the reaction mixture under an argon atmosphere.

-

Reaction: Stir the reaction mixture at 80°C for 2-4 hours.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[10]

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Quantitative Data from Analogous Reactions

The following table presents the yields of selective Suzuki-Miyaura coupling reactions between 1-bromo-3-(chloromethyl)benzene (a close analog) and various arylboronic acids, demonstrating the high efficiency and functional group tolerance of this transformation.[9]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | p-Tolylboronic acid | 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 95 |

| 2 | (4-Methoxyphenyl)boronic acid | 3-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 91 |

| 3 | (4-(Trifluoromethyl)phenyl)boronic acid | 3-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |

| 4 | (4-Acetylphenyl)boronic acid | 1-(3'-(Chloromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 82 |

| 5 | (3-Chlorophenyl)boronic acid | 3-Chloro-3'-(chloromethyl)-1,1'-biphenyl | 73 |

| 6 | o-Tolylboronic acid | 3-(Chloromethyl)-2'-methyl-1,1'-biphenyl | 88 |

Sequential Functionalization Strategy

The differential reactivity of 1-Bromo-3-(chloromethyl)-2-fluorobenzene allows for a logical and efficient approach to building molecular complexity. The more labile chloromethyl group can be addressed first through nucleophilic substitution, followed by the more robust palladium-catalyzed cross-coupling at the aryl bromide position.

References

- 1. 1-bromo-3-(chloromethyl)-2-fluorobenzene | 786652-60-6 [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-Bromo-3-chloromethyl-2-fluoro-benzene , 786652-60-6 - CookeChem [cookechem.com]

- 4. CAS 786652-60-6 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Bromo-3-(chloromethyl)-2-fluorobenzene | 786652-60-6 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Benzylic Chloride in 1-Bromo-3-(chloromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the benzylic chloride in 1-Bromo-3-(chloromethyl)-2-fluorobenzene. This trifunctional aromatic building block is of significant interest in medicinal chemistry and organic synthesis due to its distinct reactive sites, which allow for selective and sequential functionalization. This document details the underlying principles of its reactivity, provides experimental protocols for key transformations, and summarizes quantitative data to aid in the design and execution of synthetic strategies.

Core Concepts: Differential Reactivity

The synthetic utility of 1-Bromo-3-(chloromethyl)-2-fluorobenzene is rooted in the differential reactivity of its halogenated positions. The molecule features a benzylic chloride, an aryl bromide, and an aryl fluoride on a benzene ring. The benzylic chloride is significantly more reactive towards nucleophilic substitution than the aryl halides.[1][2] This is attributed to the benzylic position's ability to stabilize both carbocation intermediates in S(_N)1 reactions and the transition state in S(_N)2 reactions through resonance with the adjacent aromatic ring.[3]

The aryl halides, in contrast, are generally unreactive towards nucleophilic substitution under typical conditions due to the strength of the C(sp²)–X bond and electronic repulsion of the π-system.[4] However, the aryl bromide is more susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the aryl fluoride, providing a further layer of selective functionalization.[5] This orthogonal reactivity allows for a stepwise approach to the synthesis of complex molecules.[2]

Quantitative Data: A Comparative Overview

The following table summarizes the expected high reactivity of the benzylic chloride in nucleophilic substitution reactions with various nucleophiles, with anticipated high yields based on analogous compounds.

| Nucleophile | Reagent Example | Solvent | Base | Temperature (°C) | Expected Product | Anticipated Yield (%) |

| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | N-(2-fluoro-3-bromobenzyl)propan-2-amine | >95% (crude) |

| Phenol | 4-Ethoxyphenol | Dichloromethane | AlCl₃ | 0 - RT | 1-Bromo-3-((4-ethoxyphenoxy)methyl)-2-fluorobenzene | ~98% |

| Thiol | Thiourea | Methanol | NaOH | Reflux | Bis(3-bromo-2-fluorobenzyl) sulfide | 85-95% |

| Azide | Sodium Azide (NaN₃) | DMF/DMSO | - | RT - 60 | 1-(Azidomethyl)-3-bromo-2-fluorobenzene | High |

| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | - | Reflux | (3-Bromo-2-fluorophenyl)acetonitrile | Good to High |

| Hydroxide | Sodium Hydroxide (NaOH) | Acetone/Water | - | RT - 50 | (3-Bromo-2-fluorophenyl)methanol | High |

Experimental Protocols

The following are detailed methodologies for key nucleophilic substitution reactions at the benzylic chloride position, adapted from procedures for structurally similar compounds.

Protocol 1: Synthesis of N-(3-Bromo-2-fluorobenzyl)amines

This protocol describes the N-alkylation of a primary amine with 1-Bromo-3-(chloromethyl)-2-fluorobenzene.

Materials:

-

1-Bromo-3-(chloromethyl)-2-fluorobenzene

-

Isopropylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a solution of 1-Bromo-3-(chloromethyl)-2-fluorobenzene (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add isopropylamine (1.2 eq) to the mixture.

-

Stir the reaction mixture at 80°C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, N-(3-Bromo-2-fluorobenzyl)propan-2-amine.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (3-Bromo-2-fluorophenyl)acetonitrile

This protocol details the reaction with a cyanide nucleophile.

Materials:

-

1-Bromo-3-(chloromethyl)-2-fluorobenzene

-

Potassium Cyanide (KCN)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

Procedure:

-